1,8-Dinitropyrene
Overview
Description
Synthesis Analysis
1,8-Dinitropyrene and its analog, 1,6-dinitropyrene, have been synthesized through a series of chemical reactions involving nitration and deacetylation processes. The synthesis pathway involves the nitration of 1-acetylaminopyrene yielding 1-acetylamino-6-nitropyrene and 1-acetylamino-8-nitropyrene, which upon deacetylation and further oxidation, produces the desired nitronitrosopyrenes (Fifer et al., 1986).
Molecular Structure Analysis
The molecular structure of 1,8-dinitropyrene is characterized by the presence of two nitro groups attached to the pyrene ring. This structure is crucial for its mutagenic and carcinogenic activity, as the nitro groups are key functional groups that undergo metabolic activation to exert toxic effects.
Chemical Reactions and Properties
1,8-Dinitropyrene undergoes metabolic activation through nitroreduction and possibly O-acetylation, leading to the formation of reactive metabolites that are mutagenic in bacteria and mammalian cells. The reduced intermediates, such as 1-nitro-8-nitrosopyrene, require further activation, suggesting a critical role of esterification in the mutagenic process (Fifer et al., 1986).
Physical Properties Analysis
The physical properties of 1,8-dinitropyrene, including its solubility, melting point, and volatility, are influenced by its molecular structure. However, specific data on these properties require detailed studies focusing on the physical characterization of this compound.
Chemical Properties Analysis
1,8-Dinitropyrene's chemical properties, such as reactivity and stability, are defined by its nitro groups. These groups make the compound highly reactive, especially under light exposure, leading to the formation of various photoproducts that may have different toxicological profiles compared to the parent compound. The interaction of 1,8-dinitropyrene with light and its photochemical behavior on silica gel surfaces versus in solution highlight the compound's instability and potential for environmental transformation (Arce et al., 2013).
Scientific Research Applications
Application in Carcinogenic Research
- Scientific Field : Carcinogenic Research .
- Summary of Application : 1,8-Dinitropyrene is used in research to study its carcinogenic effects. It has been evaluated by the International Agency for Research on Cancer (IARC) and is considered a potential carcinogen .
- Methods of Application : The substance is typically used in laboratory settings for research purposes. It is available for research purposes at 98% and 99% purity. It is also available in 14C- or 3H-labelled form in 98% radiochemical purity .
- Results or Outcomes : 1,8-Dinitropyrene has been found to induce DNA damage in S. typhimurium TA1535 and preferentially inhibit the growth of DNA repair-deficient Bacillus subtilis .
Application in DNA Adduct Formation Study
- Scientific Field : Molecular Biology .
- Summary of Application : 1,8-Dinitropyrene is used in studies to identify the DNA adduct formed by its metabolism in Salmonella typhimurium .
- Methods of Application : The incubation of [3H]1,8-dinitropyrene with Salmonella typhimurium TA98NR is followed by isolation of the DNA from these cells, hydrolysis of the DNA to nucleosides, butanol extraction of the hydrolysate and purification by reversed-phase liquid chromatography .
- Results or Outcomes : The DNA adducts formed in vivo and in vitro exhibited identical chromatographic and chemical behavior. Under acidic or basic conditions the in vivo and in vitro adducts were converted to identical products .
Application as a Photosensitizer
Application in Environmental Monitoring
- Scientific Field : Environmental Science .
- Summary of Application : 1,8-Dinitropyrene has been found in the exhaust of diesel engines and in toners for photocopy machines . Therefore, it can be used as an indicator of environmental pollution.
- Methods of Application : Environmental samples, such as air or soil samples, are collected and analyzed for the presence of 1,8-Dinitropyrene .
- Results or Outcomes : The presence of 1,8-Dinitropyrene in environmental samples can indicate the level of pollution in the sampled area .
Application in Mass Spectrometry
- Scientific Field : Analytical Chemistry .
- Summary of Application : 1,8-Dinitropyrene is used in mass spectrometry, a technique used to identify and quantify molecules in a sample .
- Methods of Application : The substance is ionized and then separated based on its mass-to-charge ratio. The resulting spectrum can be used to determine the molecular weight and structure of the substance .
- Results or Outcomes : The mass spectrum of 1,8-Dinitropyrene has been reported, providing valuable information about its molecular structure .
Application in Environmental Regulation
- Scientific Field : Environmental Science .
- Summary of Application : 1,8-Dinitropyrene is tracked and regulated by environmental agencies due to its potential environmental and health impacts .
- Methods of Application : Environmental agencies monitor the presence of 1,8-Dinitropyrene in various environmental matrices and enforce regulations to limit its release into the environment .
- Results or Outcomes : The tracking and regulation of 1,8-Dinitropyrene contribute to the protection of environmental and human health .
Safety And Hazards
properties
IUPAC Name |
1,8-dinitropyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-7-3-9-1-2-10-4-8-14(18(21)22)12-6-5-11(13)15(9)16(10)12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYXNIHKOMELAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073514 | |
Record name | 1,8-Dinitropyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
Record name | 1,8-Dinitropyrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8109 | |
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Product Name |
1,8-Dinitropyrene | |
Color/Form |
Light brown needles recrystalized from benzene and methanol, Yellow, fluffy, crystalline solid | |
CAS RN |
42397-65-9 | |
Record name | 1,8-Dinitropyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42397-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Dinitropyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042397659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Dinitropyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-dinitropyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,8-DINITROPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51U7E9MW6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,8-Dinitropyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7873 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>300 °C | |
Record name | 1,8-Dinitropyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7873 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
The molecular phototransformation mechanism of nitroarenes, genotoxic and ubiquitous pollutants in the atmosphere, is still under debate. With increasing exposure to radiation 1,6…
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